molecular formula C39H75N17O11 B3030646 2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid CAS No. 93674-74-9

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid

Cat. No.: B3030646
CAS No.: 93674-74-9
M. Wt: 958.1 g/mol
InChI Key: DFXBLVYBUIDYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid is a useful research compound. Its molecular formula is C39H75N17O11 and its molecular weight is 958.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Bioactive Compounds

  • The complex amino acid structure is found in constituents of bioactive compounds such as AM-toxins, which are significant in the study of plant pathology and biochemistry (Shimohigashi, Lee, & Izumiya, 1976).

2. Computational Peptidology and Drug Design

  • Computational studies on similar amino acids aid in understanding their chemical reactivity, molecular properties, and potential as antifungal agents. This contributes to drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

3. Green Chemistry Applications

  • Derivatives of similar amino acids are explored in green chemistry for their inhibitive properties in corrosion processes. This has implications in material science and sustainability (Okon, 2010).

4. Role in Antibiotics Synthesis

5. Contributions to Structural Biology

  • Studies on similar amino acids provide insights into their vibrational properties, molecular structure, and spectroscopic characterization, advancing the field of structural biology (Leyton et al., 2013).

6. Synthesis of Fluorinated Amino Acids

  • Research on structurally similar amino acids contributes to the synthesis of fluorinated amino acids, important in medicinal chemistry (Laue, Kröger, Wegelius, & Haufe, 2000).

7. Exploration in Coordination Chemistry

  • The coordination tendencies of amino acids, including structures similar to the one , are studied in the context of lanthanide complexes, adding to our understanding of coordination chemistry (Azab et al., 2011).

8. Development of Potentiators of AMPA Receptors

  • Derivatives of this amino acid are used in the development of potentiators for AMPA receptors, relevant in neuroscience and pharmacology (Shepherd et al., 2002).

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H75N17O11/c1-19(2)15-25(32(62)52-23(10-7-13-48-38(43)44)30(60)50-21(5)36(66)67)54-34(64)27(17-57)56-35(65)28(18-58)55-33(63)26(16-20(3)4)53-31(61)24(11-8-14-49-39(45)46)51-29(59)22(40)9-6-12-47-37(41)42/h19-28,57-58H,6-18,40H2,1-5H3,(H,50,60)(H,51,59)(H,52,62)(H,53,61)(H,54,64)(H,55,63)(H,56,65)(H,66,67)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXBLVYBUIDYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H75N17O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid
Reactant of Route 2
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid
Reactant of Route 3
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid
Reactant of Route 5
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid
Reactant of Route 6
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid

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